2-Benzoyl-4-fluorophenol
Overview
Description
2-Benzoyl-4-fluorophenol is an organic compound with the molecular formula C13H9FO2. It is characterized by the presence of a benzoyl group attached to a fluorinated phenol ring.
Mechanism of Action
Target of Action
Fluorinated compounds like 2-benzoyl-4-fluorophenol are known to interact with various enzymes involved in defluorination reactions .
Mode of Action
It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorophenol can be defluorinated directly without structural transformation by 4-fluorophenol monooxygenase . This enzyme catalyzes NADPH-dependent hydroxylation and defluorination of 4-fluorophenol .
Biochemical Pathways
The defluorination of fluorinated compounds like this compound is known to involve various enzymes . For example, 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase are known to catalyze the defluorination of 4-fluorobenzoate and 2-fluorobenzoate, respectively .
Result of Action
Fluorinated compounds are known to have unique properties due to the presence of fluorine, which can result in specific biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes can facilitate the defluorination of fluorinated compounds . Moreover, the physical and chemical properties of the environment, such as pH and temperature, can also affect the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that fluorinated compounds can interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve the formation of covalent bonds or hydrogen bonds. The fluorine atom in 2-Benzoyl-4-fluorophenol could potentially enhance these interactions due to its high electronegativity.
Cellular Effects
It is speculated that the compound could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies would need to investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, and could influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-4-fluorophenol can be achieved through several methods. One common approach involves the oxidative dearomatization of phenols followed by a rearomatization process. For instance, 2,5-cyclohexadienones prepared from phenols can react with difluoromethyl 2-pyridyl sulfone under basic conditions to form gem-difluoroolefins, which can then be attacked by nucleophiles and further aromatized to yield benzoyl fluorides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-Benzoyl-4-fluorophenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Comparison with Similar Compounds
- 4-Fluorophenol
- 2-Fluorophenol
- Benzoyl Fluoride
Comparison: 2-Benzoyl-4-fluorophenol is unique due to the presence of both a benzoyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity compared to similar compounds. For instance, while 4-fluorophenol and 2-fluorophenol are primarily used for their fluorine chemistry, the benzoyl group in this compound allows for additional functionalization and applications in organic synthesis .
Properties
IUPAC Name |
(5-fluoro-2-hydroxyphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAFMYLJPCNAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380994 | |
Record name | 5-Fluoro-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362-47-0 | |
Record name | (5-Fluoro-2-hydroxyphenyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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